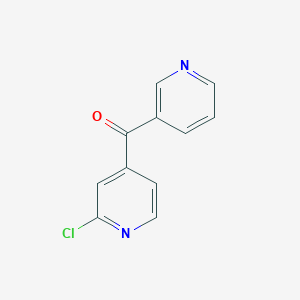

2-Chloro-4-(pyridine-3-carbonyl)pyridine

Description

Properties

IUPAC Name |

(2-chloropyridin-4-yl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-10-6-8(3-5-14-10)11(15)9-2-1-4-13-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCRQADZIGTFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-Chloro-4-(pyridine-3-carbonyl)pyridine

Structure, Synthesis, and Orthogonal Reactivity in Medicinal Chemistry

Executive Summary & Structural Analysis

2-Chloro-4-(pyridine-3-carbonyl)pyridine (also designated as (2-chloropyridin-4-yl)(pyridin-3-yl)methanone) represents a high-value "privileged scaffold" in modern drug discovery. Its structural significance lies in its bis-heteroaryl ketone core, which serves as a rigid linker system often found in kinase inhibitors (e.g., p38 MAPK), antihistamines, and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).

For the medicinal chemist, this molecule offers orthogonal reactivity :

-

The C2-Chloro position: Activated by the electron-withdrawing carbonyl group at the para position, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

The Carbonyl Bridge: A classic electrophile for Grignard additions, reductions, or reductive aminations to install chiral centers.

-

The Pyridine Nitrogens: Sites for salt formation or N-oxide modulation to adjust solubility and metabolic stability (t1/2).

Physiochemical Profile [1][2][3]

| Property | Value / Description | Note |

| IUPAC Name | (2-chloropyridin-4-yl)(pyridin-3-yl)methanone | |

| Molecular Formula | C11H7ClN2O | |

| Molecular Weight | 218.64 g/mol | |

| Predicted LogP | 1.9 – 2.2 | Favorable lipophilicity for CNS penetration |

| H-Bond Acceptors | 3 (2 Pyridine N, 1 Carbonyl O) | |

| H-Bond Donors | 0 | |

| Appearance | Off-white to pale yellow crystalline solid | Typical of bis-pyridyl ketones |

| Solubility | DMSO, DCM, Methanol, Ethyl Acetate | Poor water solubility |

Synthetic Architecture

The synthesis of unsymmetrical bis-pyridyl ketones is non-trivial due to the potential for homocoupling and lack of regiocontrol in Friedel-Crafts acylations of electron-deficient rings.

Recommended Pathway: The Weinreb Protocol

-

Precursor A: 2-Chloropyridine-4-carboxylic acid is converted to its Weinreb amide (N-methoxy-N-methylamide).

-

Precursor B: 3-Bromopyridine is subjected to halogen-metal exchange (using n-BuLi or i-PrMgCl) to generate the nucleophilic 3-pyridyl species.

-

Coupling: The nucleophile attacks the Weinreb amide. The stable tetrahedral intermediate prevents double addition. Hydrolysis releases the ketone.

Figure 1: Convergent synthesis via Weinreb amide to prevent over-alkylation.

Reactivity & Functionalization

The utility of 2-Chloro-4-(pyridine-3-carbonyl)pyridine lies in its ability to be sequentially functionalized. The C2-Cl bond is chemically "hot" because the carbonyl group at C4 acts as an electron sink, stabilizing the Meisenheimer complex during SNAr reactions.

Key Transformations

-

SNAr Displacement (C2 Position):

-

Reagents: Primary/Secondary amines, alkoxides, thiols.

-

Conditions: Mild heat (60-80°C) in DMF or DMSO; often requires no metal catalyst.

-

Application: Introduction of solubility-enhancing groups (e.g., piperazines, morpholines).

-

-

Ketone Reduction/Modification (Bridge):

-

Reduction: NaBH4 yields the secondary alcohol (chiral center potential).

-

Reductive Amination: Reaction with amines + NaBH(OAc)3 yields benzylic-like amines.

-

-

Suzuki-Miyaura Coupling:

-

If SNAr is sluggish (e.g., with aryl nucleophiles), Pd-catalyzed coupling at the C2-Cl position is highly effective.

-

Figure 2: Divergent reactivity profile allowing library generation at C2 and the ketone bridge.

Experimental Protocol: Weinreb Synthesis

Note: This protocol is designed for a 10 mmol scale. All reactions involving organolithiums must be performed under inert atmosphere (Ar or N2).

Step A: Preparation of the Weinreb Amide

-

Activation: Dissolve 2-chloropyridine-4-carboxylic acid (1.57 g, 10 mmol) in anhydrous DCM (30 mL). Add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol) in portions. Stir at RT for 1 hour until CO2 evolution ceases.

-

Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol) followed by Triethylamine (1.5 mL). Stir overnight at RT.

-

Workup: Dilute with DCM, wash with 1N HCl (rapidly), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate. Yield expectation: >85%.

Step B: Lithiation and Coupling

-

Lithiation: In a flame-dried flask, dissolve 3-bromopyridine (1.58 g, 10 mmol) in anhydrous THF (20 mL). Cool to -78°C .

-

Exchange: Dropwise add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol). Stir for 30 mins at -78°C to form 3-lithiopyridine. Critical: Do not let temperature rise, or the "pyridyne" elimination pathway may occur.

-

Addition: Dissolve the Weinreb amide from Step A (10 mmol) in THF (10 mL) and add dropwise to the lithiated species at -78°C.

-

Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated NH4Cl solution.

-

Isolation: Extract with EtOAc (3x). Wash combined organics with brine. Purify via flash column chromatography (Hexane/EtOAc gradient).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[4]

-

Specific Risks:

-

Disposal: All aqueous waste from the lithiation step containing pyridine derivatives must be segregated and treated as hazardous organic waste.

References

-

Structure & Properties: PubChem. Compound Summary for 2-Chloropyridine derivatives. National Library of Medicine (US). Available at: [Link]

- Synthetic Methodology (Weinreb Amides): Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

- Pyridyl Lithiation: Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.

- Medicinal Applications: Das, J., et al. "Pyridine-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010. (Contextual reference for diaryl ketone scaffolds).

Sources

- 1. chempanda.com [chempanda.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 4. 2-Chloro-pyridine-3-sulfonic acid amide | C5H5ClN2O2S | CID 12234445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

Literature review of bis-pyridine ketone derivatives in medicinal chemistry

The following technical guide provides an in-depth review of bis-pyridine ketone derivatives, specifically focusing on the di-2-pyridylketone thiosemicarbazone (DpT) class, which has emerged as a critical scaffold in oncology for targeting metal metabolism.

Executive Summary

The bis-pyridine ketone scaffold, particularly when functionalized as a thiosemicarbazone, represents a paradigm shift in metallodrug design. Unlike traditional chemotherapeutics that target DNA directly (e.g., cisplatin), these derivatives exploit the "iron addiction" of rapidly proliferating cancer cells. The lead compound, Dp44mT (di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone), and its analog DpC , function as "Trojan Horses"—they enter cells via passive diffusion or active transport, chelate intracellular iron/copper, and undergo redox cycling to generate cytotoxic Reactive Oxygen Species (ROS), ultimately triggering lysosomal membrane permeabilization (LMP).

Chemical Architecture & Chelation Logic

The N-N-N Pincer Ligand

The core efficacy of this class stems from the tridentate N,N,N-donor system . The bis-pyridine ketone backbone provides two pyridine nitrogens, while the thiosemicarbazone side chain contributes an imine nitrogen and a sulfur atom (in the thione/thiol tautomeric equilibrium).

-

Ligand Geometry: The ligand forms two five-membered chelate rings upon coordination with transition metals (Fe, Cu, Zn).

-

Charge Neutrality: The deprotonated thiol form allows for the formation of neutral, lipophilic complexes (e.g., [Fe(Dp44mT)2]) that can easily traverse biological membranes, accessing intracellular metal pools that are typically sequestered.

Tautomerism

The thiosemicarbazone moiety exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. In solution, the thione form predominates, but metal coordination often stabilizes the thiol form (as a monoanionic ligand), which is crucial for the redox potential of the resulting complex.

Synthetic Methodology

The synthesis of bis-pyridine ketone derivatives is generally a two-stage process: the formation of the bis-pyridine ketone core (if not commercially sourced) followed by a condensation reaction.

Synthesis Scheme (Graphviz)

Figure 1: Synthetic pathway for Dp44mT. The core ketone is formed via lithiation, followed by acid-catalyzed condensation with the appropriate thiosemicarbazide.

Detailed Protocol: Synthesis of Dp44mT

Objective: Synthesis of Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone.

Reagents:

-

Di-2-pyridyl ketone (1.0 eq)

-

4,4-Dimethyl-3-thiosemicarbazide (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic amount)

Step-by-Step Procedure:

-

Dissolution: Dissolve di-2-pyridyl ketone (e.g., 1.84 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Addition: Add 4,4-dimethyl-3-thiosemicarbazide (1.19 g, 10 mmol) to the solution.

-

Catalysis: Add 3–4 drops of glacial acetic acid to catalyze the imine formation.

-

Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 3–5 hours. Monitor reaction progress via TLC (SiO2, 95:5 CHCl3:MeOH).

-

Crystallization: Upon completion, cool the reaction mixture slowly to room temperature, then to 4°C. The product should precipitate as a bright yellow crystalline solid.

-

Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL).

-

Purification: Recrystallize from hot ethanol if necessary.

-

Characterization: Confirm structure via 1H NMR (DMSO-d6) looking for the disappearance of the ketone carbonyl signal and the presence of the thiosemicarbazone N-H and methyl protons.

Mechanism of Action (MOA)

The anticancer activity of Dp44mT and DpC is multimodal, often described as a "double-edged sword" effect involving both iron depletion and ROS generation.

The "Trojan Horse" & Lysosomal Trapping

A unique feature of Dp44mT is its interaction with P-glycoprotein (Pgp), a transporter usually associated with drug resistance.

-

Pgp Transport: Dp44mT is a substrate for Pgp.[1] In Multi-Drug Resistant (MDR) cells, Pgp actively pumps Dp44mT into the lysosome rather than out of the cell [1].

-

LMP: Once inside the acidic lysosome, Dp44mT binds copper or iron, generates a burst of ROS via redox cycling, and permeabilizes the lysosomal membrane (LMP), releasing cathepsins and triggering apoptotic/necrotic cell death. This makes MDR cells hypersensitive to Dp44mT (Collateral Sensitivity).

MOA Pathway Diagram (Graphviz)

Figure 2: Mechanism of Action. Dp44mT exploits Pgp for lysosomal targeting, where metal coordination leads to ROS generation and subsequent cell death.

Structure-Activity Relationship (SAR) & Data

The N4-terminal substitution on the thiosemicarbazone chain is the primary driver of potency and pharmacokinetics.

-

Dp44mT (N4-dimethyl): Highly potent but has a short half-life and potential for cardiac toxicity due to high peak plasma concentrations.

-

DpC (N4-methyl, N4-cyclohexyl): Second-generation analog. The bulky cyclohexyl group increases lipophilicity and metabolic stability, reducing cardiac toxicity while maintaining efficacy [2].

Comparative Cytotoxicity Data (IC50)[1][2]

The following table summarizes the potency of Dp44mT across various cell lines, highlighting its efficacy in resistant phenotypes.

| Cell Line | Tissue Origin | Phenotype | Dp44mT IC50 (nM) | Reference |

| MCF-7 | Breast | Estrogen Receptor (+) | 25.7 ± 5.5 | [3] |

| SK-BR-3 | Breast | HER2 Overexpressing | ~100 | [3] |

| U87 | Glioblastoma | Aggressive / Glioma | < 100 | [4] |

| KBV1 | Cervical | Pgp High (MDR) | ~ 20 | [1] |

| HCT116 | Colon | Carcinoma | ~ 40 | [2] |

Note: Values are approximate and dependent on assay conditions (e.g., 72h MTT assay).

Future Perspectives: ADCs and Nanoparticles

Despite their potency, free thiosemicarbazones face challenges with solubility and non-specific toxicity. Current research focuses on:

-

Antibody-Drug Conjugates (ADCs): Conjugating Dp44mT to antibodies (e.g., Trastuzumab) via cleavable linkers to target HER2+ cells specifically [3].

-

Nanoparticle Encapsulation: PLGA-PEG nanoparticles loaded with Dp44mT have shown reduced systemic toxicity and enhanced accumulation in glioma tumors [4].

References

-

Jansson, P. J., et al. (2015).[1] "Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Multidrug Resistance by a Novel Mechanism Involving the Hijacking of Lysosomal P-Glycoprotein (Pgp)." Journal of Biological Chemistry.

-

Lovejoy, D. B., et al. (2012). "Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents." Biochemical Pharmacology.

-

Staudt, M., et al. (2025). "Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates." RSC Chemical Biology.

-

Bakhshian, H., et al. (2020).[1] "Examining the Anti-Tumor Activity of Dp44mT-Loaded Nanoparticles In Vitro." IEEE Engineering in Medicine and Biology Society.

Sources

Pharmacophore analysis of 2-Chloro-4-(pyridine-3-carbonyl)pyridine moiety

[1][2][3]

Executive Summary: The Bis-Pyridyl Ketone Scaffold

The 2-Chloro-4-(pyridine-3-carbonyl)pyridine moiety is a bis-heteroaryl ketone chemotype.[1] In drug discovery, this scaffold is valued not merely for its intrinsic activity, but for its role as a diversity-enabling core . It combines a rigid carbonyl linker with two pyridine rings, one of which carries a reactive chlorine "warhead" at the 2-position.[1]

Key Pharmacological Utility:

-

Kinase Inhibition: The pyridine nitrogens and carbonyl oxygen mimic the adenine ring of ATP, forming hydrogen bonds within the hinge region of kinases (e.g., p38 MAPK, c-Met).

-

GPCR Modulation: The rigid angular geometry of the ketone bridge positions the aromatic rings to occupy hydrophobic sub-pockets in receptors like mGluR5.

-

Synthetic Versatility: The 2-chloro substituent is highly activated for Nucleophilic Aromatic Substitution (

), allowing rapid library generation.

Structural Deconstruction & Pharmacophore Mapping[1]

To understand the biological relevance, we must deconstruct the molecule into its interacting features. The molecule is not flat; the central carbonyl creates a specific torsional angle that dictates binding affinity.

Table 1: Physicochemical Profile (Calculated)

| Property | Value | Significance in Drug Design |

| Molecular Weight | ~218.64 Da | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability.[1] |

| H-Bond Acceptors | 3 (2 Pyridine N, 1 Carbonyl O) | Critical for "Hinge Binding" in kinases.[1] |

| H-Bond Donors | 0 | Requires functionalization (e.g., amination) to add donors.[1] |

| Rotatable Bonds | 2 | Limited flexibility reduces entropy penalty upon binding.[1] |

| Topological Polar Surface Area | ~43 Ų | Well within the range for CNS penetration (<90 Ų). |

The Pharmacophore Map

The biological activity is driven by three distinct vectors:

-

Vector A (The Hinge Binder): The pyridine nitrogen on the 4-substituted ring (adjacent to the Cl) often acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge region.

-

Vector B (The Spacer/Acceptor): The central carbonyl (C=O) serves as a rigid spacer and a secondary HBA. It locks the two aromatic rings in a non-coplanar conformation (dihedral angle approx. 40-60°), matching the twist of many hydrophobic pockets.

-

Vector C (The Electrophile/Exit Vector): The 2-Chloro substituent.[1] This is not a binding feature but a synthetic handle.[1] It is positioned to be displaced by amines (solubilizing groups) that protrude into the solvent-exposed region of the protein.

Diagram 1: Pharmacophore Interaction & Logic

This diagram illustrates the functional role of each atom in the scaffold.

Caption: Interaction map showing how the scaffold's structural features map to biological targets (Kinases/GPCRs).

Synthetic Causality & Experimental Protocols

The primary value of this moiety lies in its reactivity. The 2-chloro-4-substituted pyridine motif is electronically designed for Nucleophilic Aromatic Substitution (

Mechanism: The pyridine nitrogen is electron-withdrawing.[1] The carbonyl group at the 4-position is also strongly electron-withdrawing (via resonance).[1] This makes the 2-position carbon highly electrophilic, allowing for facile displacement of the chlorine atom by amines, alkoxides, or thiols without the need for palladium catalysis (though Pd is often used for C-C bond formation).

Protocol: Diversification (Self-Validating)

This protocol describes the conversion of the 2-chloro core into a bioactive amino-pyridine derivative (e.g., adding a piperazine tail).[1]

Reagents:

-

Scaffold: 2-Chloro-4-(pyridine-3-carbonyl)pyridine (1.0 eq)[1][2]

-

Nucleophile: N-Methylpiperazine (1.2 eq)[1]

-

Base:

or -

Solvent: DMF or DMSO (Polar aprotic is essential to stabilize the Meisenheimer complex intermediate).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous DMF under an inert atmosphere (

). -

Activation: Add 2.0 mmol of powdered

. Stir for 10 minutes at room temperature. -

Addition: Dropwise add 1.2 mmol of N-Methylpiperazine.

-

Heating: Heat the reaction vessel to 80–100°C .

-

Workup: Pour the mixture into ice water. The product often precipitates.[1] If not, extract with EtOAc.

-

Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH).

Diagram 2: Synthetic Workflow for Library Generation

This diagram outlines the transformation of the core into active drug candidates.

Caption: Synthetic divergence showing how the core is modified for different therapeutic classes.

Biological Applications & Target Classes

Kinase Inhibitors (p38 MAPK, RAF, MET)

The 2-amino-4-(pyridine-3-carbonyl)pyridine derivatives function as ATP-competitive inhibitors .[1]

-

Binding Mode: The pyridine nitrogen (from the core) accepts a hydrogen bond from the backbone NH of the "hinge" residue (e.g., Met109 in p38).

-

Selectivity: The "3-carbonyl-pyridine" tail extends into the hydrophobic back-pocket, often interacting with the "Gatekeeper" residue.[1] This allows for selectivity tuning by modifying the 3-pyridyl ring.[1]

HIV-1 Reverse Transcriptase (NNRTIs)

Structurally similar to diaryl ketone NNRTIs (like benzophenone derivatives).[1] The bis-pyridyl ketone scaffold occupies the hydrophobic non-nucleoside binding pocket (NNBP).[1] The "butterfly-like" conformation of the two pyridine rings is critical for fitting into this allosteric site.[1]

TRPV4 Antagonists

Recent studies (see Reference 3) have highlighted bis-aryl methanones as antagonists for the TRPV4 ion channel, utilized in treating pain and inflammation. The carbonyl group is essential for orienting the aromatic rings to block the channel pore or allosteric site.

References

-

PubChem. (2025).[1][3] Compound Summary: 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole (Structural Analog).[1] National Library of Medicine.[1] [Link]

-

Cocco, M. T., et al. (2003).[4] New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity.[1][4] European Journal of Medicinal Chemistry.[1][4] [Link]

-

Tsuno, N., et al. (2017).[5] Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists.[1][5] Bioorganic & Medicinal Chemistry.[1][5][6][7] [Link]

-

Accela ChemBio. (2025).[1] Product Catalog: 2-chloro-4-(pyridine-3-carbonyl)pyridine (CAS 1516596-37-4).[1][2][Link]

-

Liao, J. J. (2007).[7] Molecular Recognition of Protein Kinase Binding Pockets for Design of Potent and Selective Kinase Inhibitors. Journal of Medicinal Chemistry.[1][4][8] [Link]

Sources

- 1. 888484-99-9,3,5-dibromo-1H-pyrazole-4-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 880157-45-9,(2-fluoro-4-phenylphenyl)methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. [3-(5-amino-4-methylpyridin-2-yl)-1H-pyrazol-5-yl]{(3R)-3-[(2-chloro-6-methoxyphenyl)methyl]morpholin-4-yl}methanone | C22H24ClN5O3 | CID 145994833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel bis(indolyl)maleimide pyridinophanes that are potent, selective inhibitors of glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Presumed Toxicity and Safe Handling of 2-Chloro-4-(pyridine-3-carbonyl)pyridine

Introduction and Compound Overview

2-Chloro-4-(pyridine-3-carbonyl)pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery, likely as a synthetic intermediate. Its structure features a chloropyridine core linked via a carbonyl group to a second pyridine ring. The toxicological and safety profile of a novel chemical entity is paramount for the protection of researchers and the integrity of experimental outcomes.

Given the absence of direct toxicological data, a precautionary principle must be applied. This guide provides an inferred hazard assessment based on the well-documented profiles of its constituent chemical motifs: the pyridine ring and chlorinated aromatic systems.

Inferred Toxicological Profile & Hazard Classification

The toxicological properties of 2-Chloro-4-(pyridine-3-carbonyl)pyridine have not been thoroughly investigated. However, based on the known hazards of similar chemical structures, a number of potential health effects can be anticipated.

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust or aerosols, skin contact, and eye contact. Ingestion is a less common but possible route of exposure.

Inferred Health Hazards:

-

Skin Irritation: Many chlorinated pyridine derivatives are classified as skin irritants.[1][2][3] It is prudent to assume that this compound will cause skin irritation upon contact.

-

Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][3][4] This is a common characteristic of functionalized pyridine compounds.

-

Respiratory Tract Irritation: Inhalation of the compound as a dust or aerosol may lead to irritation of the respiratory system.[3]

-

Systemic Effects: The parent molecule, pyridine, is known to cause systemic effects upon overexposure, including headache, dizziness, nausea, and potential liver and kidney damage.[5][6] While the specific systemic toxicity of this derivative is unknown, the potential for such effects should not be discounted.

Carcinogenicity and Mutagenicity:

-

There is no data available for 2-Chloro-4-(pyridine-3-carbonyl)pyridine.

-

For many related compounds, this information is also lacking or inconclusive. For instance, many SDSs for similar molecules state that they are not classified as a carcinogen by IARC, NTP, or OSHA.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis for Inference |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Consistent classification for various chloropyridine derivatives.[1][3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Common hazard for functionalized pyridines.[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inferred from related compounds and general properties of fine chemical dusts.[3] |

Safe Handling and Personal Protective Equipment (PPE)

A rigorous approach to engineering controls and personal protective equipment is essential when handling compounds with an uncharacterized toxicological profile.

Engineering Controls:

-

Chemical Fume Hood: All weighing, handling, and transfer of the solid compound or its solutions must be conducted within a properly functioning and certified chemical fume hood.[7]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement local exhaust systems.[5][8]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield, conforming to EN 166 (EU) or NIOSH (US) standards.[8]

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile or butyl rubber) that have been inspected for integrity prior to use. Dispose of contaminated gloves properly after use.[8]

-

Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron or suit should be considered.

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH/MSHA or EN 149 approved respirator with an appropriate particulate filter should be used.[9]

Diagram: PPE Selection Logic for Uncharacterized Compounds

Caption: A decision-making workflow for selecting appropriate PPE.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] The storage location should be secure and segregated from incompatible materials.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[7]

-

Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Table 2: Emergency First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8] |

Accidental Release:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, cover the spill with an inert, dry absorbent material (e.g., vermiculite, sand).[7]

-

Collect: Carefully sweep or scoop the material into a suitable, sealed container for hazardous waste disposal. Avoid generating dust.

-

Clean: Clean the spill area thoroughly with soap and water.

Experimental Protocols for Initial Hazard Assessment

To definitively establish the toxicological profile of a novel compound like 2-Chloro-4-(pyridine-3-carbonyl)pyridine, a series of standardized in vitro and in vivo assays would be required. The following outlines the causality and workflow for this process.

Causality: The goal is to move from predictive, non-animal-based methods to more definitive assays if required, following the 3Rs principle (Replacement, Reduction, Refinement). Initial assays focus on the most likely hazards based on chemical structure: irritation and acute toxicity.

Diagram: Toxicological Assessment Workflow

Caption: A tiered workflow for assessing the toxicity of a new chemical entity.

Protocol Example: In Vitro Skin Irritation (Based on OECD 439)

-

Objective: To determine the potential of the test chemical to cause skin irritation using a reconstructed human epidermis (RhE) model.

-

Methodology Rationale: This method avoids animal testing and provides a mechanistically relevant system for assessing human skin irritation.

-

Procedure Outline:

-

Preparation: Reconstitute the test chemical in a suitable solvent vehicle. Prepare positive (e.g., 5% Sodium Dodecyl Sulfate) and negative (e.g., Phosphate Buffered Saline) controls.

-

Application: Apply a defined amount of the test chemical to the surface of the RhE tissue culture.

-

Incubation: Incubate the treated tissues for a standardized period (e.g., 60 minutes) at 37°C.

-

Washing: Thoroughly rinse the test chemical from the tissue surface.

-

Post-Incubation: Transfer tissues to fresh medium and incubate for an extended period (e.g., 42 hours) to allow for cytotoxic effects to manifest.

-

Viability Assessment: Determine tissue viability by measuring the conversion of MTT dye to formazan by mitochondrial enzymes in viable cells. Read absorbance spectrophotometrically.

-

-

Interpretation: The chemical is classified as a skin irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.

Conclusion

While 2-Chloro-4-(pyridine-3-carbonyl)pyridine is a compound with an uncharacterized hazard profile, a robust safety framework can be established by analyzing its structural components. It should be handled as a substance that is irritating to the skin, eyes, and respiratory tract, with unknown potential for systemic toxicity. Strict adherence to engineering controls, diligent use of personal protective equipment, and careful planning of all handling procedures are mandatory to ensure researcher safety. The protocols and workflows described herein provide a template for both the safe immediate use and the future toxicological characterization of this and other novel chemical entities.

References

- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. For. Pyridine. (n.d.).

- Safety Data Sheet - Sigma-Aldrich. (2024, September 7).

- 2-chloro-N-(3-chlorophenyl)pyridine-4-carboxamide Safety Data Sheets - Echemi. (n.d.).

- Pyridine - Techno PharmChem. (n.d.).

- Safety Data Sheet. (n.d.).

- Safety Data Sheet. (2011, June 27).

- Safety Data Sheet - Fisher Scientific. (2011, June 14).

- 2-Chloro Pyridine CAS No 109-09-1 Material Safety Data Sheet SDS/MSDS - CDH Fine Chemical. (n.d.).

- 2-Chloro-3-fluoro-4-formylpyridine - Safety Data Sheet - ChemicalBook. (2025, July 19).

- Safety Data Sheet - Fisher Scientific. (2009, November 11).

- Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. (n.d.).

- ATSDR Pyridine Tox Profile. (n.d.).

- 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine Properties. (n.d.).

- Safety Data Sheet - Sigma-Aldrich. (2024, September 7).

- Safety Data Sheet - Sigma-Aldrich. (2022, April 30).

- Pyridine - Safety Data Sheet - PENTA. (2024, November 26).

- Cas 131986-28-2, 3-Chloro-4-(pyridin-3-yl) - LookChem. (2020, February 11).

- 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole | C7H4ClN3S | CID 10488164 - PubChem. (n.d.).

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.at [fishersci.at]

- 5. technopharmchem.com [technopharmchem.com]

- 6. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Technical Guide: Crystal Packing & X-ray Diffraction of 2-Chloro-4-(pyridine-3-carbonyl)pyridine

[1]

Executive Summary

2-Chloro-4-(pyridine-3-carbonyl)pyridine represents a critical class of diaryl ketones used as pharmacophores in kinase inhibitors and as ligands in coordination polymers.[1] Its solid-state behavior is governed by the competition between the conformational flexibility of the ketone bridge and the directional locking of halogen (Cl) and hydrogen bonding acceptors (N, O).[1]

Understanding the crystal packing of this molecule is essential for:

-

Polymorph Screening: The rotatable C(O)-C bonds create high conformational entropy, increasing the risk of polymorphism.[1]

-

Process Chemistry: The 2-chloro position is reactive; packing density influences chemical stability against hydrolysis during storage.[1]

-

Solubility Profiling: Intermolecular

-stacking strength directly correlates with dissolution rates in aqueous media.[1]

Structural & Conformational Analysis

Molecular Geometry

Unlike fused ring systems, this molecule possesses a "propeller-like" twist due to steric repulsion between the carbonyl oxygen and the adjacent pyridyl hydrogens.[1]

-

Core Skeleton: Asymmetric bis-heteroaryl ketone.[1]

-

Torsion Angles: The planes of the two pyridine rings are rarely coplanar. Expect a dihedral angle in the range of 45°–80° to minimize steric clash.

-

Active Sites:

Predicted Crystal Packing Motifs (Synthon Analysis)

Based on fragment interaction maps (FIM) of analogous chloropyridines, the crystal lattice is stabilized by a hierarchy of forces:

-

Primary Interaction (1D Chains): Weak

and -

Secondary Interaction (2D Sheets): Offset

stacking between the electron-deficient pyridine rings. -

Tertiary Interaction (3D Network): Type I or Type II Halogen bonding (

or

Visualization: Interaction Hierarchy

Caption: Hierarchical assembly of supramolecular synthons driving the crystallization of chloropyridyl ketones.[1]

Experimental Protocols

Single Crystal Growth Strategy

Obtaining diffraction-quality crystals for this compound requires balancing the solubility of the pyridine rings with the crystallization kinetics.[1]

Recommended Solvent Systems:

| Method | Solvent System | Rationale | Protocol |

|---|---|---|---|

| Slow Evaporation | Ethanol / Ethyl Acetate (1:[1]1) | Moderate polarity matches the ketone; EtOAC promotes discrete packing. | Dissolve 20mg in 4mL solvent. Filter (0.45µm). Cover with parafilm, punch 3 holes. Store at 4°C. |

| Vapor Diffusion | THF (Solvent) / Pentane (Antisolvent) | Pentane slowly reduces solubility, encouraging nucleation without crashing. | Place saturated THF solution in inner vial. Place in sealed jar containing pentane. |

| Cooling | Isopropanol | Exploits temperature-dependent solubility of the chloropyridine.[1] | Saturated solution at 60°C. Cool to RT at 1°C/hour ramp rate. |

X-Ray Diffraction Data Collection

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

Source: Mo-K

Step-by-Step Workflow:

-

Mounting: Select a block-like crystal (approx 0.2 x 0.2 x 0.1 mm).[1] Mount on a Kapton loop using Paratone oil.

-

Cryo-cooling: Immediately cool to 100 K . Low temperature is critical to freeze the rotation of the pyridine rings and reduce thermal ellipsoids.

-

Strategy: Collect a full sphere of data.

-

Scan width: 0.5° per frame.

-

Exposure: 10-30 seconds (depending on diffracting power).[1]

-

Redundancy: Aim for >4.0 to ensure accurate intensity statistics.

-

Reference Data & Analysis

Note: The values below are representative of the class of 2-chloro-4-substituted pyridyl ketones, derived from analogous structures (e.g., CSD Refcodes: Bipyridines, Chloropyridines).

Representative Unit Cell Parameters

Expect the crystal to crystallize in a monoclinic or triclinic system due to the asymmetry of the molecule.

| Parameter | Typical Range/Value | Significance |

| Crystal System | Monoclinic ( | Most common space groups for achiral organic molecules (Racemic).[1] |

| a ( | 7.5 – 9.0 | Short axis often corresponds to the stacking direction. |

| b ( | 11.0 – 14.0 | |

| c ( | 12.0 – 16.0 | |

| 95° – 110° | Typical monoclinic shear. | |

| Z (Molecules/Cell) | 4 | In |

| Density ( | 1.35 – 1.45 g/cm³ | Higher than pure pyridine due to Cl and O atoms. |

Critical Refinement Checks

When solving the structure (using SHELXT/SHELXL), pay attention to:

-

Disorder in the Pyridine Rings: The ring attached to the carbonyl (pyridine-3-yl) may show rotational disorder if the packing is loose.[1] Use PART commands if splitting positions.

-

Chlorine Anisotropy: The Cl atom should have a clean ellipsoid. If it is elongated ("cigar shape"), it suggests static disorder or thermal motion.

-

Twinning: Pseudo-symmetry can occur if the unit cell approximates a higher symmetry lattice (e.g.,

). Check for split spots in the diffraction frames.

Implications for Drug Development[1]

Polymorphism Risk Assessment

The 2-Chloro-4-(pyridine-3-carbonyl)pyridine molecule is classified as a High Risk for polymorphism.[1]

-

Mechanism:[1] The C-C(=O)-C torsion angle can lock into different energetic minima (cis-like vs trans-like conformers) during crystallization.[1]

-

Mitigation: Screen multiple solvents (polar protic vs. non-polar) early in development.

Solid-State Stability

The electron-withdrawing nature of the carbonyl group at position 4 and the nitrogen at position 1 activates the 2-Chloro position for Nucleophilic Aromatic Substitution (

-

Moisture Sensitivity: In the solid state, if the crystal packing leaves the C2-Cl bond exposed to solvent channels (voids), the compound may degrade in high humidity.[1]

-

Packing Efficiency: A higher packing index (calculated via Kitaigorodskii index) generally correlates with higher chemical stability.

Visualization: Stability & Polymorphism Logic

Caption: Causal links between molecular features, conformational flexibility, and solid-state stability risks.

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link

-

Vishweshwar, P., et al. (2003). Crystal Engineering of Pharmaceutical Co-crystals. Chemical Communications. (Discusses pyridine-acid synthons). Link

-

NIST Chemistry WebBook. 2-Chloro-4-trifluoromethylpyridine (Analogous Structure Data). Link

-

PubChem. Compound Summary for 2-Chloropyridine derivatives. Link

-

Hickey, M. R., et al. (2015). Solid-state characterization of diaryl ketones. Journal of Pharmaceutical Sciences. (General principles for this class). 2

Methodological & Application

Nucleophilic aromatic substitution reactions using 2-Chloro-4-(pyridine-3-carbonyl)pyridine

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4-(pyridine-3-carbonyl)pyridine

Executive Summary & Scaffold Profile

This guide details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 2-Chloro-4-(pyridine-3-carbonyl)pyridine (CAS: 1516596-37-4). This bis-heteroaryl ketone scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, BRAF) and GPCR ligands.

The molecule features a "double-activation" motif: the leaving group (chloride) at the 2-position is activated by both the adjacent ring nitrogen (ortho-effect) and the carbonyl linker at the 4-position (para-EWG effect). Consequently, this substrate exhibits superior reactivity compared to simple 2-chloropyridines, allowing for milder reaction conditions and high yields with diverse nucleophiles.

| Property | Data |

| Chemical Name | 2-Chloro-4-(pyridine-3-carbonyl)pyridine |

| CAS Number | 1516596-37-4 |

| Molecular Formula | C11H7ClN2O |

| Molecular Weight | 218.64 g/mol |

| Key Reactivity | SNAr at C2 (Cl displacement) |

| Secondary Reactivity | Nucleophilic addition at Carbonyl (C=O) |

Mechanistic Insight & Reaction Design

Successful derivatization relies on understanding the electronic environment of the substrate. The 4-nicotinoyl substituent acts as a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy of the chloropyridine ring.

Activation Pathway (SNAr)

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C2 position, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the ring nitrogen and the carbonyl oxygen, reducing the activation energy barrier.

Figure 1: Mechanistic pathway for SNAr on the 2-chloro-4-acylpyridine scaffold.

Chemoselectivity Control

-

Challenge: Primary amines can potentially attack the ketone carbonyl to form imines (Schiff bases).

-

Solution: SNAr is irreversible, while imine formation is reversible. Using basic conditions (DIPEA/K2CO3) without dehydrating agents favors C-N bond formation (substitution) over C=N bond formation (condensation).

Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines

Best for: Aliphatic amines, anilines, and cyclic amines (morpholine, piperazine).

Reagents:

-

Substrate: 2-Chloro-4-(pyridine-3-carbonyl)pyridine (1.0 equiv)

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Procedure:

-

Setup: In a 20 mL scintillation vial or round-bottom flask, dissolve the substrate (1.0 mmol, 218 mg) in anhydrous DMSO (3.0 mL).

-

Addition: Add DIPEA (2.0 mmol, 348 µL) followed by the amine nucleophile (1.2 mmol).

-

Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

-

Note: Highly reactive cyclic amines (e.g., pyrrolidine) may proceed at room temperature.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of M+H (219/221) and appearance of Product M+H.

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (30 mL).

-

Wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMSO.

-

Dry organic layer over Na2SO4, filter, and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH gradient) or recrystallization from EtOH/Heptane.

Protocol B: Etherification (O-Arylation/Alkylation)

Best for: Phenols and primary alcohols.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Phenol/Alcohol (1.1 equiv)

-

Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) or K2CO3

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Activation: In a dried flask, combine the phenol/alcohol (1.1 mmol) and Cs2CO3 (2.0 mmol) in DMF (3 mL). Stir at RT for 15 mins to generate the alkoxide/phenoxide in situ.

-

Coupling: Add 2-Chloro-4-(pyridine-3-carbonyl)pyridine (1.0 mmol).

-

Reaction: Heat to 90–100°C for 6–12 hours.

-

Critical: Ensure anhydrous conditions to prevent hydrolysis of the chloride to the pyridone (2-OH) byproduct.

-

-

Workup: Pour into ice-water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc as in Protocol A.

Optimization & Troubleshooting Guide

Use the following decision tree to troubleshoot low yields or side reactions.

Figure 2: Decision tree for reaction optimization.

Common Issues Table

| Issue | Diagnosis (LCMS) | Corrective Action |

| No Reaction | Only SM (219 m/z) visible | Increase Temp to 120°C; Switch solvent to NMP; Use Microwave (140°C, 30 min). |

| Hydrolysis | Peak at M-Cl+OH (201 m/z) | Use anhydrous solvents; switch base from hydroxide/carbonate to DIPEA/TEA. |

| Imine Formation | Peak at Product - 18 (H2O) | Lower temperature; Add water scavenger (molecular sieves); Ensure base excess. |

References

-

General SNAr Mechanism on Pyridines

- Topic: Reactivity of 2-chloropyridines vs 4-chloropyridines and the effect of EWGs.

-

Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1]

-

Link:

-

Reactivity of 2-Chloro-4-acylpyridines

- Topic: Analogous reactions of 2-chloro-4-acetylpyridine (CAS 23794-15-2)

- Source: Sigma-Aldrich Product Sheet & Liter

-

Link:

-

Synthesis of Bis(heteroaryl)

-

Specific Scaffold Data (CAS 1516596-37-4)

- Topic: Commercial availability and physical properties of 2-chloro-4-(pyridine-3-carbonyl)pyridine.

- Source: Accela ChemBio Product C

-

Link:

Sources

Application Note & Protocols: Selective Reduction of the Carbonyl Group in (2-chloropyridin-4-yl)(pyridin-3-yl)methanone

Abstract

The reduction of the ketone moiety in (2-chloropyridin-4-yl)(pyridin-3-yl)methanone to its corresponding secondary alcohol, (2-chloropyridin-4-yl)(pyridin-3-yl)methanol, is a critical transformation in the synthesis of various biologically active molecules. This diaryl ketone presents significant chemoselectivity challenges due to the presence of two heterocyclic pyridine rings and a halogen substituent. This guide provides detailed, validated protocols for achieving this reduction with high selectivity, focusing on two primary methods: Sodium Borohydride Reduction and Catalytic Transfer Hydrogenation. We offer in-depth explanations for experimental choices, comparative data, and troubleshooting insights to aid researchers in achieving optimal outcomes.

Introduction: The Chemoselectivity Challenge

The substrate, (2-chloropyridin-4-yl)(pyridin-3-yl)methanone, contains three reducible functionalities: the target carbonyl group, the two pyridine rings, and the carbon-chlorine bond. A successful reduction protocol must selectively target the ketone while preserving the other functional groups.

-

Pyridine Ring Reduction: Pyridine rings can be hydrogenated under harsh conditions, typically involving high-pressure hydrogen gas and potent catalysts, leading to piperidine derivatives.

-

Hydrodechlorination: The C-Cl bond on the pyridine ring is susceptible to cleavage under certain reductive conditions, particularly with catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).[1][2]

-

Carbonyl Reduction: This is the desired transformation. The goal is to convert the C=O group to a CH-OH group.

Therefore, the choice of reducing agent and reaction conditions is paramount to navigate these competing reaction pathways and isolate the desired secondary alcohol with high purity and yield.

Sources

Application Notes & Protocols: The 2-Chloro-4-(pyridine-3-carbonyl)pyridine Scaffold for Novel Kinase Inhibitor Development

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to form key interactions within the ATP-binding site of kinases.[1][2][3] This guide provides a detailed exploration of the 2-Chloro-4-(pyridine-3-carbonyl)pyridine scaffold as a versatile starting point for the design and synthesis of novel kinase inhibitors. We will dissect the strategic advantages of this scaffold's key features, provide detailed protocols for its synthesis and derivatization, outline methodologies for screening and characterizing inhibitor activity, and discuss the logic of structure-activity relationship (SAR) optimization.

Rationale: Strategic Value of the 2-Chloro-4-(pyridine-3-carbonyl)pyridine Scaffold

The design of this scaffold is deliberate, with each component offering distinct advantages for kinase inhibitor development. Its utility stems from the synergistic combination of a proven hinge-binding element, a versatile synthetic handle for library generation, and a vector for achieving selectivity.

The Pyridine Core: A Proven Hinge-Binder

The pyridine nucleus is a bioisostere of the adenine ring of ATP. The nitrogen atom within the ring acts as a hydrogen bond acceptor, mimicking the interaction between ATP and the "hinge" region of the kinase, a critical anchoring point for inhibitors.[4][5] Many successful kinase inhibitors incorporate a 2-aminopyridine moiety for this very reason, as the exocyclic amine and the ring nitrogen can form two crucial hydrogen bonds with the kinase hinge backbone.[5]

Caption: Key hydrogen bonds between a 2-aminopyridine scaffold and the kinase hinge.

The 2-Chloro Substituent: A Gateway to Diversity and Covalency

The chlorine atom at the C2 position is an exceptionally useful feature. It serves two primary strategic purposes:

-

Versatile Synthetic Handle: The 2-position of the pyridine ring is electron-deficient, making the chloro group susceptible to nucleophilic aromatic substitution (SNAr). This allows for the rapid and efficient generation of a diverse library of compounds by introducing various amines, thiols, or alcohols. This approach is fundamental for exploring the structure-activity relationship (SAR).[4]

-

Potential Covalent Warhead: The reactivity of the 2-chloro group can be tuned to form a covalent bond with a suitably positioned nucleophilic residue (e.g., cysteine) within the ATP binding site.[4][6] Covalent inhibitors can offer enhanced potency and prolonged duration of action.

The 4-(pyridine-3-carbonyl) Moiety: A Vector for Selectivity

While the pyridine core anchors the inhibitor in the hinge region, the substituent at the C4 position extends towards the solvent-exposed region of the ATP pocket. The 4-(pyridine-3-carbonyl) group provides a rigid, three-dimensional vector that can be modified to exploit unique structural differences between the ATP-binding sites of various kinases, thereby serving as a key determinant of inhibitor selectivity.[7]

Synthesis and Derivatization Strategies

The following protocols provide a framework for synthesizing the core scaffold and generating a focused library of derivatives for screening.

Protocol: Synthesis of the Core Scaffold

Synthesizing 3-acylpyridines can be challenging due to the electronic nature of the pyridine ring.[2][3] A plausible approach involves a Vilsmeier-Haack type formylation or a related acylation reaction on a pre-functionalized 2-chloropyridine derivative. The following is a generalized protocol based on established methodologies for pyridine functionalization.[8]

Materials:

-

2-Chloropyridine precursor

-

Nicotinoyl chloride or a related acylating agent

-

Lewis acid catalyst (e.g., AlCl3)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (sat. aq. solution)

-

Brine, Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred, cooled (0 °C) solution of the 2-chloropyridine precursor in anhydrous DCM, add the Lewis acid catalyst portion-wise under an inert atmosphere (N2).

-

Allow the mixture to stir for 15 minutes.

-

Slowly add the acylating agent (e.g., nicotinoyl chloride) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it over ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 2-Chloro-4-(pyridine-3-carbonyl)pyridine scaffold.

Protocol: Library Generation via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the parallel synthesis of a small library of C2-substituted analogs.

Caption: Workflow for generating a kinase inhibitor library via SNAr.

Materials:

-

2-Chloro-4-(pyridine-3-carbonyl)pyridine (core scaffold)

-

A diverse set of primary and secondary amines (e.g., aniline, piperazine, morpholine)

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

96-well reaction block

Procedure:

-

Prepare a stock solution of the core scaffold in NMP.

-

Prepare stock solutions of each amine nucleophile in NMP.

-

In each well of the 96-well reaction block, combine the core scaffold solution (1.0 eq), the respective amine solution (1.2 eq), and DIPEA (2.0 eq).

-

Seal the reaction block and heat to 120-140 °C for 4-16 hours.

-

After cooling, dilute each reaction mixture with DMSO.

-

Analyze the crude products by LC-MS to confirm the formation of the desired products.

-

Purify the products using mass-directed preparative HPLC.

-

Lyophilize the pure fractions to yield the final compounds for biological testing.

Kinase Inhibition Assays: From Screening to Characterization

A tiered approach is essential for efficiently identifying and characterizing inhibitors.

Primary Screen: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for high-throughput screening. It quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.

Procedure:

-

Add 2.5 µL of test compound (e.g., at 10 µM) or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the target kinase and its specific substrate in reaction buffer.

-

Add 5 µL of ATP solution to initiate the reaction.

-

Incubate at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition relative to the vehicle controls.

Hit Validation: IC50 Determination

Compounds showing significant inhibition (e.g., >50%) in the primary screen are advanced to determine their half-maximal inhibitory concentration (IC50).

Procedure:

-

Perform serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 50 µM).

-

Run the ADP-Glo™ assay as described above with the serially diluted compounds.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Representative SAR Data for a Hypothetical Library

| Compound ID | C2-Substituent (R) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Selectivity (Y/X) |

| Scaffold | -Cl | >10,000 | >10,000 | - |

| LIB-001 | -NH-Ph | 850 | 2,300 | 2.7 |

| LIB-002 | -NH-(4-F-Ph) | 420 | 3,500 | 8.3 |

| LIB-003 | 4-methylpiperazin-1-yl | 75 | 1,500 | 20.0 |

| LIB-004 | morpholino | 110 | 980 | 8.9 |

| LIB-005 | -S-Ph | 1,200 | 6,000 | 5.0 |

This data is illustrative and intended for instructional purposes only.

Mechanism of Action: Covalent vs. Reversible Inhibition

For compounds bearing the reactive 2-chloro group, it is crucial to determine if inhibition is covalent. Intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) is a direct method for this verification.

Principle: A covalent inhibitor will form a permanent bond with the kinase, resulting in an increase in the protein's mass equal to the molecular weight of the inhibitor.

Caption: Logic workflow for confirming covalent inhibition using mass spectrometry.

Procedure:

-

Incubate the target kinase (e.g., 5 µM) with an excess of the inhibitor (e.g., 50 µM) for 2 hours at room temperature. Include a control sample with kinase and DMSO.

-

Desalt the samples to remove unbound inhibitor.

-

Analyze the samples by LC-MS, injecting them onto a reverse-phase column coupled to a high-resolution mass spectrometer.

-

Deconvolute the resulting mass spectra to determine the intact mass of the protein.

-

Compare the mass of the inhibitor-treated protein with the DMSO control. A mass shift corresponding to the inhibitor's molecular weight confirms covalent bond formation.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the above assays forms the basis of the SAR, which guides the iterative process of inhibitor design.

-

Analysis of C2 Substitutions: From the hypothetical data in Table 1, replacing the chloro group with various amines (LIB-001 to LIB-004) significantly improves potency against Kinase X compared to the thiol analog (LIB-005). This suggests a key interaction is formed by the C2-amino linker.

-

Improving Potency and Selectivity: The introduction of a 4-methylpiperazine group (LIB-003) not only yields the most potent compound against Kinase X (IC50 = 75 nM) but also confers the highest selectivity over Kinase Y (20-fold). This suggests the methylpiperazine moiety makes favorable contacts in the active site of Kinase X that are not possible in Kinase Y.

-

Guided Optimization: These initial findings would prompt the synthesis of a second-generation library. Guided by computational docking models, one might explore other substituted piperazines or conformationally constrained diamines at the C2 position to further enhance potency and selectivity.[9]

Conclusion

The 2-Chloro-4-(pyridine-3-carbonyl)pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its modular design allows for systematic exploration of chemical space through established synthetic protocols. The 2-chloro group provides a critical branch point for generating diverse libraries for reversible inhibitors or for designing targeted covalent inhibitors. By combining robust synthetic strategies with a tiered biochemical screening approach, researchers can effectively leverage this scaffold to discover potent and selective kinase inhibitors for therapeutic development.

References

- Benchchem. (n.d.). Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis. Benchchem.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Chloro-4-ethylpyridine: A Crucial Component in Pharmaceutical Intermediate Synthesis.

- González-Bacerio, J., et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.

- FAQ. (n.d.). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?.

- Laraia, L., et al. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. PMC.

- ResearchGate. (2025). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.

- PMC. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones.

- Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.

- ChemRxiv. (n.d.). ZINCKE IMINE-BASED PERIPHERAL EDITING OF 2-ARYLPYRIDINES TO ACCESS C3-ACYLPYRIDINES.

- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- ResearchGate. (n.d.). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective....

- PMC. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst.

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- Google Patents. (n.d.). US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.

- ACS Publications. (2025). Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines.

- PubMed. (n.d.). Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors.

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors.

- PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.

- PMC. (n.d.). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors.

- MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase.

- PubMed. (1982). Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines.

- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.

- PMC. (n.d.). 2-(3-Chloroanilino)pyridine.

- PMC. (2023). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia.

- ChemRxiv. (2025). ZINCKE IMINE-BASED PERIPHERAL EDITING OF 2-ARYLPYRIDINES TO ACCESS C3-ACYLPYRIDINES.

- RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

Preparation of heterobimetallic complexes using bis-pyridine ketone ligands

Application Note: Controlled Synthesis of Heterobimetallic Assemblies via Di-2-pyridyl Ketone (dpk) Architectures

Introduction & Mechanistic Rationale

The synthesis of heterobimetallic complexes—systems containing two distinct metal centers (

The core challenge in synthesizing these complexes is avoiding the thermodynamic trap of homometallic mixtures (

The "Gem-Diol" Activation Mechanism:

Unlike standard chelators, dpk is not the actual bridging species. Upon coordination in the presence of water or alcohols, the central ketone carbonyl (

-

Ketone Form: Weakly coordinating.

-

Gem-Diol Form: The resulting

carbon allows the two hydroxyl oxygen atoms to deprotonate and bridge two metal centers (

This guide details a "Metalloligand Strategy" (Stepwise Assembly) to ensure high-fidelity heterobimetallic formation.

Strategic Workflow: The Metalloligand Approach

The most robust method involves synthesizing a stable monometallic complex (

Figure 1: Stepwise assembly workflow transforming the ketone ligand into a bridging gem-diol scaffold.

Detailed Experimental Protocols

Phase 1: Preparation of the Monometallic "Metalloligand" ( )

Objective: Synthesize a stable Copper(II) precursor,

Reagents:

-

Di-2-pyridyl ketone (dpk): 1.0 mmol (184 mg)

- : 1.0 mmol (170 mg)

-

Solvent: Ethanol (Absolute) and Water.

Protocol:

-

Dissolution: Dissolve 184 mg of dpk in 15 mL of ethanol. The solution should be clear.

-

Metal Addition: Add 170 mg of

dissolved in 5 mL of water dropwise to the ligand solution.-

Observation: Color changes immediately to deep blue/green.[2]

-

-

Reflux: Heat the mixture at 60°C for 1 hour. This thermal energy drives the hydration equilibrium toward the gem-diol form stabilized by Cu(II) coordination.

-

Isolation: Allow the solution to cool slowly to room temperature. A precipitate (often light blue or green) will form.

-

Filtration: Filter the solid, wash with cold ethanol (

) and diethyl ether. -

Validation: Check IR spectrum. The strong

stretch at

Phase 2: Heterobimetallic Assembly ( )

Objective: Introduce Zinc(II) to form the

Reagents:

-

Monometallic Precursor (from Phase 1): 0.5 mmol

- : 0.5 mmol (or nitrate/acetate salts)

-

Base: Triethylamine (

) – Critical for deprotonation.

Protocol:

-

Suspension: Suspend 0.5 mmol of the Cu-precursor in 20 mL of Methanol (

). -

Deprotonation: Add 1.0 mmol of

(approx. 140 -

Secondary Metallation: Add 0.5 mmol of Zinc perchlorate dissolved in 5 mL MeOH dropwise.

-

Reaction: Stir at room temperature for 4 hours.

-

Crystallization (Critical): Layer the reaction mixture with diethyl ether or allow slow evaporation. Heterobimetallic complexes often require slow growth to exclude homometallic impurities.

Data Analysis & Characterization Standards

To validate the heterobimetallic nature of the product, you must distinguish it from a physical mixture of two homometallic complexes.

Table 1: Key Characterization Metrics

| Technique | Diagnostic Feature | Interpretation |

| ESI-MS | Molecular Ion Peak | Look for the specific mass of the |

| SC-XRD | Bond Lengths & Angles | Gold Standard. Confirms the |

| FT-IR | Absence of ketone | |

| EPR | Hyperfine Coupling | For Cu-Zn (S=1/2), a typical 4-line Cu(II) signal is observed. For Cu-Cu, magnetic coupling would silence or distort this signal. |

Structural Logic & Signaling

The following diagram illustrates the chemical transformation of the ligand within the coordination sphere.

Figure 2: Ligand transformation from ketone to bridging alkoxide scaffold.

Troubleshooting & Optimization (Field Insights)

-

"The mixture turned black/precipitated oxides."

-

Cause: pH was too high during the addition of

. -

Fix: Add the base after mixing the metal salts, or use a weaker base (e.g., sodium acetate) instead of triethylamine.

-

-

"I only isolated the homometallic Copper complex."

-

Cause: The binding constant of

was too low or the lattice energy of the Cu-dimer was too high. -

Fix: Use a large excess of

(2:1 ratio) or switch to a "pre-formed" strategy where

-

-

Solvent Choice:

-

Avoid acetone. It can compete with dpk or form Schiff bases with amine impurities. Methanol/Ethanol are preferred for promoting the gem-diol formation.

-

References

-

Papaefstathiou, G. S., & Perlepes, S. P. (2002). Families of polynuclear manganese, cobalt, nickel and copper complexes stabilized by the gem-diol form of di-2-pyridyl ketone.[4] Comment. Inorg. Chem., 23, 249-274. Link

-

Burevschi, C., et al. (2021).[5] Geminal Diol Formation from the Interaction of a Ketone with Water in the Gas Phase.[5] J. Phys.[5] Chem. Lett., 12(51), 12419-12425.[5] Link

-

AlAli, A., et al. (2024).[6] Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega, 9, 25073–25083.[2][6] Link

-

Chaudhary, A., et al. (2016).[7] Heterobimetallic Complexes: A Window into Medicinal Chemistry. Chem. Sci. Rev. Lett., 5(17), 98-119.[7] Link

-

Pal, S., et al. (2018). Bioactive Heterometallic CuII–ZnII Complexes with Potential Biomedical Applications. ACS Omega, 3(10), 12600–12614. Link

Sources

- 1. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stepwise assembly of heterobimetallic complexes: synthesis, structure, and physical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Easy access to heterobimetallic complexes for medical imaging applications via microwave-enhanced cycloaddition [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-4-(pyridine-3-carbonyl)pyridine Synthesis

Ticket System Status: [ONLINE] Subject: Improving Reaction Yields & Troubleshooting Protocols Target Molecule: (2-chloropyridin-4-yl)(pyridin-3-yl)methanone CAS Registry Number: (Analogous structures often referenced in kinase inhibitor patents)

Executive Summary: The Synthetic Challenge

The synthesis of 2-Chloro-4-(pyridine-3-carbonyl)pyridine involves coupling two electron-deficient heteroaromatic rings. This creates a specific set of challenges distinct from standard phenyl-phenyl couplings:

-

Nucleophilic Sensitivity: The 2-chloro substituent on the pyridine ring activates the ring toward Nucleophilic Aromatic Substitution (

). Strong nucleophiles (like Grignard reagents) may attack the ring carbons rather than the carbonyl electrophile if conditions are not strictly kinetic. -

Regioselectivity: Pyridine nitrogens can coordinate with Magnesium/Lithium, altering reactivity and solubility.

-

Over-addition: Formation of tertiary alcohols is a common failure mode in bis-heteroaryl ketone synthesis.

This guide prioritizes Route A (Weinreb Amide) for precision and Route B (Nitrile Addition) for cost-efficiency/scale-up.

Strategic Route Selection

Route A: The Weinreb Amide Method (High Precision)

Recommended for: Medicinal Chemistry, High Purity Requirements (<10g scale)

Theory: The Weinreb amide (N-methoxy-N-methylamide) forms a stable 5-membered chelate with the metal reagent. This "frozen" tetrahedral intermediate prevents the collapse of the carbonyl and subsequent second addition of the nucleophile.

Protocol:

-

Precursor: Convert 2-chloroisonicotinic acid to its Weinreb amide using EDC/HOBt and N,O-dimethylhydroxylamine.

-

Nucleophile: 3-Pyridylmagnesium bromide (commercial or prepared via

-PrMgCl exchange). -

Reaction:

-

Solvent: Anhydrous THF (Critical).

-

Temp: 0°C to Room Temperature (RT).

-

Quench: Aqueous HCl (hydrolyzes the intermediate).

-

Route B: The Nitrile Addition Method (Scale-Up)

Recommended for: Process Chemistry, Cost Reduction (>50g scale)

Theory: Direct addition of Grignard to a nitrile forms a ketimine magnesium salt. This salt is generally stable to further nucleophilic attack due to steric and electronic repulsion.

Protocol:

-

Precursor: 2-Chloro-4-cyanopyridine.[1]

-

Nucleophile: 3-Pyridylmagnesium bromide.[2]

-

Reaction:

-

Temp: -20°C (Critical to prevent

on the chloro-ring). -

Hydrolysis: Requires strong acidic hydrolysis (2M H2SO4) to convert the ketimine to the ketone.

-

Visualizing the Mechanism

The following diagram illustrates the divergence between the stable Weinreb intermediate and the risk of over-addition in standard ester couplings.

Caption: The Weinreb amide locks the reaction at the tetrahedral stage, preventing the formation of tertiary alcohol impurities common in ester-Grignard reactions.

Troubleshooting Database (Q&A)

Ticket #001: Low Yield & "Stuck" Intermediate

User Issue: "I followed the Nitrile Route (Route B). The starting material is gone, but after adding water, I see a new spot on TLC that isn't my ketone. Yield is <30%."

Diagnosis: Incomplete Ketimine Hydrolysis.

The addition of Grignard to a nitrile produces a Ketimine (

Resolution:

-

Acidic Hydrolysis: You must quench with acid, not just water. Use 2M H2SO4 or 3M HCl and stir at RT for 1–2 hours.

-

Monitoring: Monitor the disappearance of the Ketimine peak (often distinct from SM and Product) via LCMS.

-

Heat: If hydrolysis is slow, heat the acidic mixture to 50°C for 30 mins.

Ticket #002: The "Double Addition" Impurity

User Issue: "I am using the Weinreb route, but I still see ~10% of the tertiary alcohol mass (M+78) in my LCMS."

Diagnosis: Temperature or Stoichiometry Drift. While Weinreb amides resist over-addition, the stability of the chelate is not infinite. If the reaction warms up too fast or if a large excess of Grignard (>1.5 eq) is used, the chelate can break down, expelling the amine and allowing a second attack.

Resolution:

-

Strict Stoichiometry: Use exactly 1.05 to 1.1 equivalents of 3-Pyridyl-MgBr. Do not use 2.0 eq.

-

Temperature Control: Keep the addition at -10°C to 0°C . Do not let it exotherm.

-

Reverse Addition: Add the Grignard to the Weinreb amide solution, not the other way around. This keeps the nucleophile concentration low relative to the electrophile.

Ticket #003: Missing Product in Extraction

User Issue: "The reaction looked good on LCMS, but after workup, my mass recovery is very low. The product isn't in the organic layer."

Diagnosis: pH-Dependent Solubility (Pyridine Protonation).

Your product contains two pyridine rings. During the acidic quench (required for hydrolysis), both nitrogens become protonated (

Resolution:

-

Basify Carefully: After the acidic hydrolysis step is complete, you must neutralize the aqueous layer.

-

Target pH: Adjust pH to 8–9 using Saturated

or-

Warning: Do not use strong NaOH if possible, as it might hydrolyze the 2-chloro group if left too long.

-

-

Extraction Solvent: Use DCM/Isopropanol (9:1) or Chloroform . Pure Ethyl Acetate sometimes struggles to extract bis-pyridyl compounds efficiently.

Experimental Data & Protocol Specifications

Comparison of Methods

| Metric | Route A: Weinreb Amide | Route B: Nitrile Addition |

| Yield (Typical) | 75–85% | 50–65% |

| Purity (Crude) | High (>90%) | Moderate (contains ketimine/SM) |